molecular formula C21H20N2O5 B2752073 N-(furan-2-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898441-38-8

N-(furan-2-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B2752073
CAS No.: 898441-38-8
M. Wt: 380.4
InChI Key: LUQVOVHKZLTWOO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic compound that features a furan ring, an indoline moiety, and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Indoline Synthesis: The indoline moiety can be prepared via Fischer indole synthesis or other suitable methods.

    Pyran Ring Formation: The pyran ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final compound is obtained by coupling the furan, indoline, and pyran intermediates under specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This might include:

    Continuous Flow Synthesis: To enhance reaction efficiency and scalability.

    Catalyst Optimization: To improve reaction rates and selectivity.

    Purification Techniques: Such as crystallization, chromatography, and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and indoline rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.

    Organic Synthesis: As an intermediate in the synthesis of other complex molecules.

    Material Science: For the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity.

    Pathway Modulation: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide: can be compared with other compounds featuring furan, indoline, and pyran rings.

    Unique Features: The specific arrangement of these rings and the functional groups present in the compound make it unique.

List of Similar Compounds

  • This compound
  • This compound derivatives
  • Other furan-indoline-pyran compounds

Properties

IUPAC Name

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c24-19-10-17(12-23-8-7-15-4-1-2-6-18(15)23)27-13-20(19)28-14-21(25)22-11-16-5-3-9-26-16/h1-6,9-10,13H,7-8,11-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQVOVHKZLTWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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